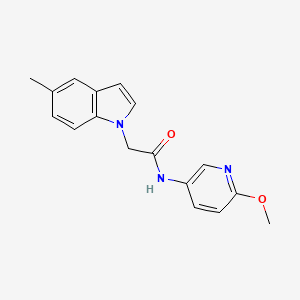
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 5-position The two rings are connected via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxypyridine Synthesis: The methoxypyridine ring can be synthesized through the nucleophilic aromatic substitution of a halogenated pyridine with methoxide ion.
Coupling Reaction: The final step involves coupling the methoxypyridine and indole derivatives through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the acetamide linkage or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Reduced forms of the acetamide or pyridine ring.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxypyridine and indole moieties contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(6-chloropyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(6-methoxypyridin-3-yl)-2-(5-ethyl-1H-indol-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the indole ring.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to the specific combination of methoxypyridine and methylindole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern may result in unique binding interactions and biological activities compared to its analogs.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
N-(6-methoxypyridin-3-yl)-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-3-5-15-13(9-12)7-8-20(15)11-16(21)19-14-4-6-17(22-2)18-10-14/h3-10H,11H2,1-2H3,(H,19,21) |
InChIキー |
ZSKQIAFQKSOSBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)

![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
![6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15103355.png)

![methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B15103371.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15103398.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B15103404.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B15103411.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15103417.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B15103424.png)
